
2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンは、分子式C7H7BrN2Oを持つ有機化合物です。これは、メチル基で置換されたピリミジン環を特徴とするエタノンの臭素化誘導体です。
準備方法
合成経路と反応条件: 2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンの合成は、通常、1-(5-メチルピリミジン-2-イル)エタノンの臭素化を伴います。反応は、アセトニトリルやジクロロメタンなどの溶媒の存在下で、臭素またはN-ブロモスクシンイミドなどの臭素化剤を使用して行われます。反応条件には、完全な臭素化を確実にするために、室温またはわずかに上昇した温度を維持することがよく含まれます。
工業生産方法: 工業的な設定では、2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンの生産には、反応条件と収率を最適化するために連続フローリアクターが使用される場合があります。自動化システムの使用により、反応パラメータを正確に制御でき、効率とスケーラビリティが向上します。
化学反応の分析
反応の種類: 2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンは、以下を含むさまざまな化学反応を起こします。
求核置換: 臭素原子は、アミン、チオール、アルコキシドなどの求核剤で置換できます。
還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元できます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、カルボン酸または他の酸化された誘導体に変換できます。
一般的な試薬と条件:
求核置換: エタノールやジメチルスルホキシドなどの溶媒中で、アジ化ナトリウム、チオシアン酸カリウム、またはメトキシドナトリウムなどの試薬。
還元: メタノール中の水素化ホウ素ナトリウムまたはテトラヒドロフラン中の水素化リチウムアルミニウム。
酸化: 水溶液中の過マンガン酸カリウムまたは酢酸中の三酸化クロム。
形成される主な生成物:
求核置換: さまざまな官能基を持つ置換エタノンの形成。
還元: 1-(5-メチルピリミジン-2-イル)エタノールの形成。
酸化: 2-ブロモ-1-(5-メチルピリミジン-2-イル)酢酸の形成。
科学研究への応用
2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンは、科学研究においていくつかの用途があります。
医薬品化学: 特に抗菌または抗ウイルス特性を持つ可能性のある医薬品の合成における中間体として使用されます。
有機合成: この化合物は、複素環化合物や天然物アナログを含むより複雑な分子の合成のための構成要素として役立ちます。
生物学的研究: それは、生物学的巨大分子と相互作用する能力のために、酵素阻害剤や受容体モジュレーターの研究で使用されます。
工業的用途: この化合物は、新規ポリマーやコーティングの合成のための農薬や材料科学の開発に使用されています。
科学的研究の応用
2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
作用機序
2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンの作用機序は、特定の分子標的との相互作用を伴います。臭素原子とカルボニル基は、その反応性において重要な役割を果たします。この化合物は、求電子剤として作用し、酵素または受容体の求核部位と反応して、その活性の阻害または調節につながります。ピリミジン環も、水素結合とπ-π相互作用に関与する可能性があり、その生物学的活性をさらに影響を与えます。
類似化合物:
1-(5-メチルピリミジン-2-イル)エタノン: 臭素原子がないため、求核置換反応では反応性が低くなります。
2-ブロモ-1-(4-メチルピリミジン-2-イル)エタノン: ピリミジン環上の置換パターンが異なる類似構造。
2-ブロモ-1-(5-クロロピリミジン-2-イル)エタノン: メチル基の代わりに塩素原子を含んでおり、化学的特性と反応性に影響を与えます。
独自性: 2-ブロモ-1-(5-メチルピリミジン-2-イル)エタノンは、臭素原子とメチル置換ピリミジン環の両方を有しているため、独特です。この組み合わせにより、明確な反応性と生物学的活性が付与され、さまざまな研究および工業的用途において貴重な化合物となっています。
類似化合物との比較
1-(5-methylpyrimidin-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(4-methylpyrimidin-2-yl)ethanone: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-Bromo-1-(5-chloropyrimidin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group, affecting its chemical properties and reactivity.
Uniqueness: 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone is unique due to the presence of both a bromine atom and a methyl-substituted pyrimidine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC名 |
2-bromo-1-(5-methylpyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-5-3-9-7(10-4-5)6(11)2-8/h3-4H,2H2,1H3 |
InChIキー |
VTRVXYAVIFUICI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


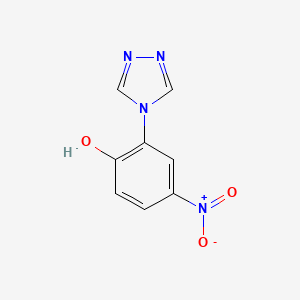
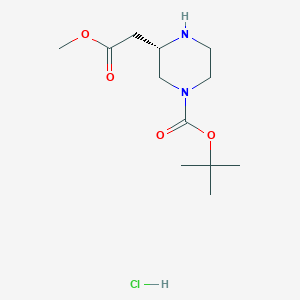
![6,7-Dihydro-5H-pyrrolo[2,3-b]pyrazine hydrochloride](/img/structure/B11779486.png)
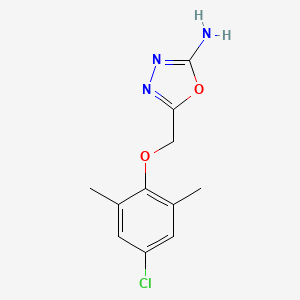
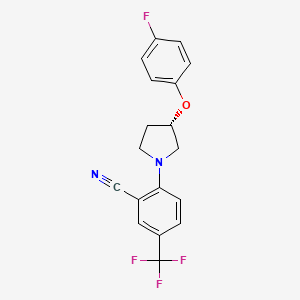
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)
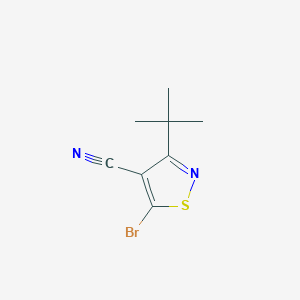

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
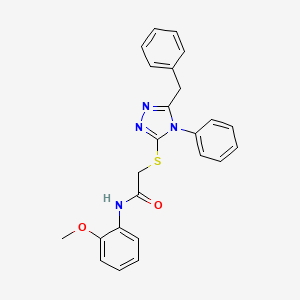
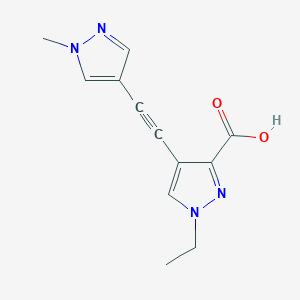
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
